Fozivudine tidoxil

描述

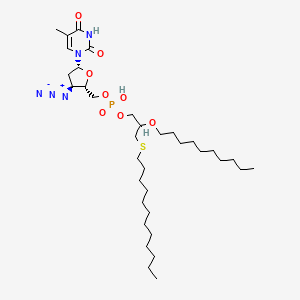

替多昔福昔vudine 是一种硫醚脂类-齐多夫定缀合物。它是一种正在研究的化合物,主要研究其在治疗艾滋病毒感染方面的潜在用途。 摄入后,它在细胞内被分解成脂类部分和齐多夫定单磷酸酯,随后被磷酸化为活性代谢产物齐多夫定三磷酸酯 .

准备方法

替多昔福昔vudine 的合成涉及几个步骤:

初始制备: 在三乙胺存在下,用氧氯化磷处理 2-癸氧基-3-(十二烷基硫基)-1-丙醇,生成中间体二氯磷酸酯。

缩合: 然后将这种中间体与 3'-脱氧-3'-叠氮胸腺嘧啶 (AZT) 缩合,在水解后生成目标磷酸二酯。

化学反应分析

科学研究应用

作用机制

替多昔福昔vudine 通过以下机制发挥作用:

细胞内裂解: 摄入后,该化合物在细胞内被分解成脂类部分和齐多夫定单磷酸酯。

磷酸化: 齐多夫定单磷酸酯随后被磷酸化为活性代谢产物齐多夫定三磷酸酯。

分子靶标: 活性代谢产物靶向逆转录酶,抑制病毒复制.

相似化合物的比较

替多昔福昔vudine 与其他类似化合物(如齐多夫定和福沙vudine)进行比较:

类似的化合物包括:

- 齐多夫定

- 福沙vudine

- 阿普瑞替滨

- 埃尔维替滨

生物活性

Fozivudine tidoxil (FZD) is a novel thioether lipid-zidovudine (ZDV) conjugate that has shown promising anti-HIV activity. It belongs to the class of nucleoside reverse transcriptase inhibitors (NRTIs) and is designed to enhance the pharmacological profile of its parent compound, ZDV, by reducing hematologic toxicity while maintaining antiviral efficacy. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and safety based on diverse research findings.

This compound operates through a mechanism that involves:

- Intracellular Cleavage : Upon administration, FZD is cleaved intracellularly into ZDV monophosphate, which is subsequently phosphorylated to its active form, ZDV-triphosphate. This process occurs predominantly in mononuclear cells, leading to a higher concentration of the active metabolite where it is most needed while minimizing exposure in red blood cells and bone marrow stem cells .

- Inhibition of Viral Replication : The active metabolite irreversibly binds to viral reverse transcriptase (RT), disrupting the reverse transcription process essential for HIV replication .

In Vitro and In Vivo Studies

FZD has been evaluated in various studies for its antiviral activity against HIV and feline immunodeficiency virus (FIV). Below are key findings from significant trials:

1. Phase II Clinical Trials in HIV Patients

A multicenter, randomized, double-blind, placebo-controlled trial assessed the safety and efficacy of FZD in HIV-infected patients. Key outcomes included:

- Dosage Groups : Patients received varying doses (200 mg daily to 800 mg daily) for four weeks.

- Viral Load Reduction : Significant decreases in HIV viral load were observed across most dosage groups, particularly in those receiving 600 mg twice daily, which showed the largest reduction (-0.67 log10) compared to placebo .

| Dosage Group | Number of Patients | Viral Load Change (log10) |

|---|---|---|

| 200 mg daily | 12 | Minimal |

| 400 mg daily | 12 | Moderate |

| 600 mg twice daily | 12 | -0.67 |

| 800 mg daily | 12 | Significant |

2. Efficacy in FIV-Infected Cats

Research involving FIV-infected cats demonstrated that treatment with FZD resulted in:

- Viral Load Reduction : A significant decrease in plasma and cell-associated viremia was noted within two weeks of treatment at a dosage of 45 mg/kg twice daily .

- Safety Profile : The study reported no adverse effects associated with FZD treatment over a six-week period, indicating its potential as a safer alternative to ZDV .

Comparative Studies with Zidovudine

FZD's formulation aims to reduce the hematologic side effects commonly associated with ZDV. In comparative studies:

- Hematologic Toxicity : FZD exhibited lower incidences of severe anemia and neutropenia compared to traditional ZDV treatments .

- Efficacy : In a randomized trial comparing multiple dosing regimens of FZD against ZDV combined with lamivudine and efavirenz, both regimens showed comparable virological efficacy after 24 weeks .

Case Studies

One notable case involved a patient who had previously not received antiretroviral therapy:

属性

IUPAC Name |

[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (2-decoxy-3-dodecylsulfanylpropyl) hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H64N5O8PS/c1-4-6-8-10-12-14-15-17-19-21-23-50-28-30(45-22-20-18-16-13-11-9-7-5-2)26-46-49(43,44)47-27-32-31(38-39-36)24-33(48-32)40-25-29(3)34(41)37-35(40)42/h25,30-33H,4-24,26-28H2,1-3H3,(H,43,44)(H,37,41,42)/t30?,31-,32+,33+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBHARWXWOCPXCR-WELGVCPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCSCC(COP(=O)(O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-])OCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCSCC(COP(=O)(O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-])OCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H64N5O8PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10931199 | |

| Record name | 1-(3-Azido-5-O-{[2-(decyloxy)-3-(dodecylsulfanyl)propoxy](hydroxy)phosphoryl}-2,3-dideoxypentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10931199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

746.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141790-23-0 | |

| Record name | Fozivudine tidoxil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141790230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fozivudine Tidoxil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12423 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-(3-Azido-5-O-{[2-(decyloxy)-3-(dodecylsulfanyl)propoxy](hydroxy)phosphoryl}-2,3-dideoxypentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10931199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FOZIVUDINE TIDOXIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/687805287F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。